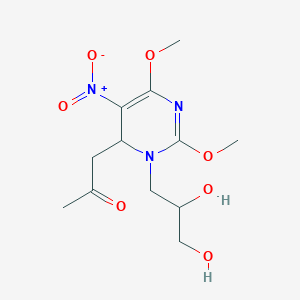
Adddp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Attention Deficit Disorder with Hyperactivity (ADHD) is a neurodevelopmental disorder that affects children and adults. ADHD is characterized by inattention, hyperactivity, and impulsivity. It is estimated that around 5% of children and 2.5% of adults worldwide are affected by ADHD. The disorder has a significant impact on the quality of life of individuals affected by it. Therefore, there is a need for effective treatments for ADHD. One such treatment is Adddp, a synthetic compound that has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of Adddp is not fully understood. However, it is believed that the compound acts by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are known to play a crucial role in regulating attention, motivation, and behavior. Adddp may also act by modulating the activity of certain ion channels in the brain, which can affect neuronal excitability.
Effets Biochimiques Et Physiologiques
Adddp has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain. It has also been shown to increase the release of these neurotransmitters from nerve terminals. Adddp has been shown to increase the activity of certain ion channels in the brain, which can affect neuronal excitability. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of Adddp.
Avantages Et Limitations Des Expériences En Laboratoire
Adddp has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that Adddp has shown promising results in preclinical studies, indicating its potential as a treatment for Adddp. However, one limitation is that the exact mechanism of action of Adddp is not fully understood, which makes it challenging to design experiments to investigate its effects. Another limitation is that Adddp has not yet been tested in clinical trials, making it unclear whether the compound is safe and effective for human use.
Orientations Futures
There are several future directions for research on Adddp. One direction is to investigate the safety and efficacy of the compound in clinical trials. Another direction is to investigate the long-term effects of Adddp on brain function and behavior. Additionally, researchers could investigate the effects of Adddp in combination with other Adddp medications. Finally, researchers could investigate the potential of Adddp as a treatment for other neurological disorders, such as depression and anxiety.
In summary, Adddp is a synthetic compound that has shown promising results in scientific research as a potential treatment for Adddp. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on Adddp. Further studies are necessary to investigate the safety and efficacy of the compound in clinical trials and its potential as a treatment for other neurological disorders.
Méthodes De Synthèse
Adddp is a synthetic compound that is synthesized using a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane to form 2-nitropropene. The second step involves the reduction of 2-nitropropene using sodium borohydride to form 2-aminoindane. The final step involves the reaction of 2-aminoindane with 4-fluorobenzaldehyde to form Adddp.
Applications De Recherche Scientifique
Adddp has been extensively studied in scientific research for its potential as a treatment for Adddp. The compound has shown promising results in preclinical studies, including animal models of Adddp. Adddp has been shown to improve attention, reduce hyperactivity, and decrease impulsivity in animal models of Adddp. These effects are similar to those of conventional Adddp medications, such as methylphenidate.
Propriétés
Numéro CAS |
156360-67-7 |
|---|---|
Nom du produit |
Adddp |
Formule moléculaire |
C12H19N3O7 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
Clé InChI |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
SMILES canonique |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
Synonymes |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



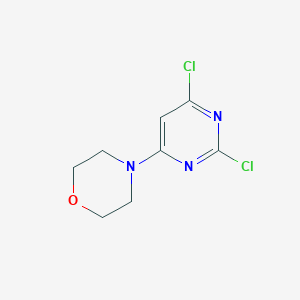
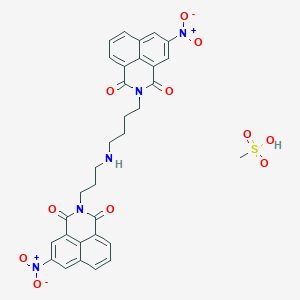
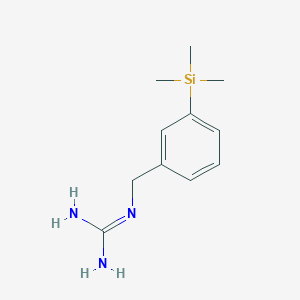
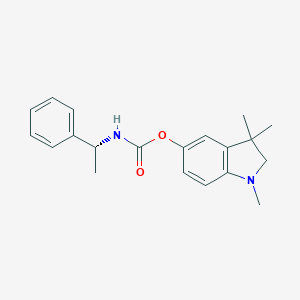
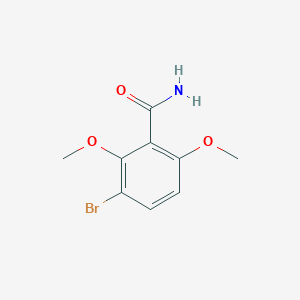
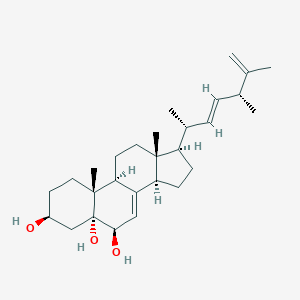
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
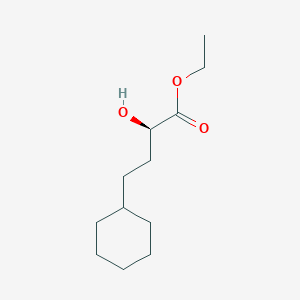
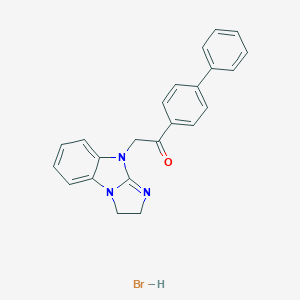
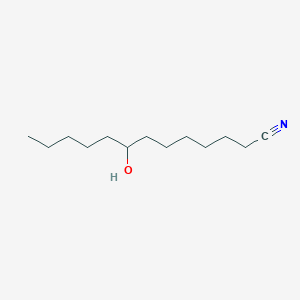
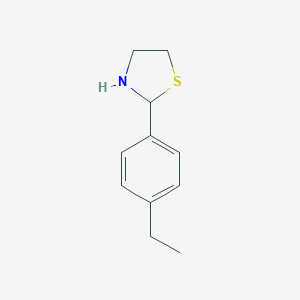

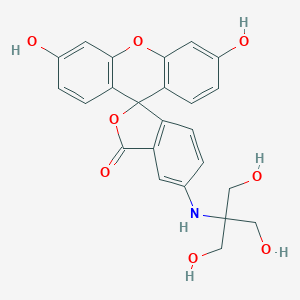
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)